Biuret

Overview

Description

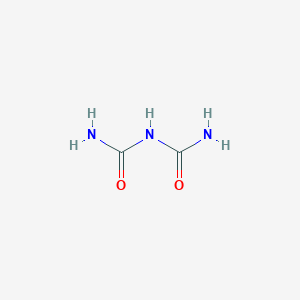

Biuret (C₂H₅N₃O₂) is a condensation product of two urea molecules, formed by heating urea above 180°C . It is best known for its role in the this compound reaction, a colorimetric assay for detecting peptide bonds in proteins and peptides . In alkaline conditions, this compound reacts with copper(II) ions to form a violet complex, making it a cornerstone of protein quantification in biochemistry . Beyond analytical chemistry, this compound serves as a non-protein nitrogen (NPN) source in ruminant nutrition, offering slower ammonia release and lower toxicity compared to urea . Its decomposition under high temperatures (>190°C) produces cyanuric acid (CYA), ammelide, and ammeline, depending on environmental conditions like flow rates and temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Biuret is synthesized by heating urea at around 150°C. The reaction involves the condensation of two urea molecules, resulting in the formation of this compound and the release of ammonia:

2CO(NH2)2→H2N-CO-NH-CO-NH2+NH3

Industrial Production Methods: In industrial settings, this compound is produced by heating urea in a controlled environment to ensure the desired reaction conditions. The process is carefully monitored to prevent the formation of unwanted by-products and to maximize yield .

Types of Reactions:

Complexation: this compound forms complexes with copper ions in an alkaline solution, which is the basis of the this compound test.

Hydrolysis: this compound can undergo hydrolysis under acidic or basic conditions, breaking down into urea and ammonia.

Common Reagents and Conditions:

Copper Sulfate: Used in the this compound test to form the violet-colored complex.

Sodium Hydroxide or Potassium Hydroxide: Provides the alkaline environment necessary for the this compound test.

Major Products Formed:

Copper-Biuret Complex: Formed during the this compound test, indicating the presence of peptide bonds.

Urea and Ammonia: Products of this compound hydrolysis.

Scientific Research Applications

Protein Quantification in Biological Samples

- Clinical Diagnostics : The Biuret test is extensively used in clinical laboratories to measure protein levels in urine and serum. For instance, a study demonstrated that the this compound method could effectively quantify protein levels in normal urine samples without interference from common urinary pigments or drugs . This method is crucial for monitoring nephrotoxicity during clinical trials.

- Food Analysis : In food science, the this compound test helps determine protein content in dairy products, meats, and plant-based foods. It can identify protein adulteration in non-protein food items, ensuring quality control .

Research Studies

- Biochemical Research : The test is employed in various research settings to analyze protein interactions and concentrations. A study highlighted that different amino acids and dipeptides exhibited varying reactivities when subjected to the this compound assay, providing insights into the specificity and kinetics of protein interactions .

- Fermentation Technology : In fermentation research, the this compound method aids in assessing protein concentrations during microbial growth processes. This application is vital for optimizing conditions for producing bioactive compounds .

Clinical Trials Monitoring Nephrotoxicity

A this compound method was developed to quantitatively measure proteins in urine samples collected during drug trials. The study found that this method provided reliable results with a sensitivity limit of 0.5 mg/100 mL and a coefficient of variation of 4.2% across multiple analyses . This demonstrates the method's robustness for clinical applications.

Food Quality Control

In a study evaluating wheat protein content, researchers identified significant interferences from starch and other components during this compound testing. By modifying the assay conditions, they improved accuracy in determining protein levels in wheat products . This case underscores the importance of refining methodologies for specific applications.

Data Tables

Limitations and Considerations

While the this compound test is widely used, it has limitations:

Mechanism of Action

The mechanism of action of biuret in the this compound test involves the formation of a coordination complex between copper ions and the nitrogen atoms in the this compound molecule. This complexation results in a color change from blue to violet, indicating the presence of peptide bonds. The copper ions coordinate with the nitrogen atoms, displacing hydrogen atoms under alkaline conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Urea (CH₄N₂O)

Key Findings :

- This compound’s slower hydrolysis in ruminants reduces ammonia toxicity risks compared to urea, which requires co-supplementation with energy sources .

- At 190°C, this compound decomposes into CYA and other byproducts, while urea decomposes directly into ammonia .

Triuret (C₃H₅N₅O₃)

Triuret (carbamylthis compound) contains three carbamoyl groups , compared to this compound’s two.

Key Findings :

- This compound hydrolase (BiuH) operates at 28°C with a Kₘ of 1.2 mM for this compound , whereas TrtA kinetics remain uncharacterized.

Cyanuric Acid (C₃H₃N₃O₃), Ammelide (C₃H₄N₄O₂), and Ammeline (C₃H₅N₅O₂)

These compounds are thermal decomposition byproducts of this compound and urea:

Key Findings :

- XRD analysis confirms this compound formation at high flow rates, while CYA dominates at lower flow rates .

- Ammelide and ammeline are structurally related to triazines but lack direct functional roles in assays or nutrition.

Functional Comparisons

Analytical Chemistry: Cross-Reactivity in Protein Assays

- This compound Reaction: Detects peptides ≥3 amino acids but cross-reacts with amino acid amides (e.g., glycinamide) and triuret .

- Bradford/Lowry Methods : More sensitive but prone to interference from detergents; this compound is less affected by lipid or carbohydrate contaminants .

Nutritional Use vs. Soybean Meal

- This compound : Provides 30–40% equivalent protein in ruminants but requires rumen microbes for utilization .

- Soybean Meal: True protein source; superior amino acid profile but cost-prohibitive in low-quality forage systems .

Substituted this compound Derivatives

1,1,3,5-Substituted this compound compounds exhibit analgesic and anti-inflammatory activity , unlike unmodified this compound . For example:

- Compound No. 40 (Table 2 in ): Novel derivative with confirmed anti-pyretic effects.

- Structure-Activity : Substitutions at R₁ and R₂ positions modulate bioavailability and potency .

Biological Activity

Biuret is a compound primarily known for its role in the agricultural sector as a nitrogen source in fertilizers. Its biological activity extends beyond this application, influencing plant physiology and microbial interactions. This article explores the biological activity of this compound, focusing on its effects on plant growth, its role in nitrogen metabolism, and its interactions with microorganisms.

Overview of this compound

This compound, chemically known as diureide of carbonic acid, is formed during the synthesis of urea and is often present as a contaminant in urea-based fertilizers. While it can serve as a nitrogen source for plants, it is also recognized for its phytotoxic effects at higher concentrations. Understanding the dual nature of this compound is crucial for optimizing its use in agricultural practices.

This compound's biological activity is primarily linked to its hydrolysis into ammonia and bicarbonate ions, which can be utilized by plants. The hydrolysis process involves specific enzymes, notably this compound hydrolase, which catalyzes the breakdown of this compound into usable nitrogen forms. This enzymatic activity is crucial for mitigating this compound toxicity and enhancing nitrogen availability.

Hydrolysis Pathway

The hydrolysis of this compound can be summarized as follows:

- Step 1: this compound is hydrolyzed into ammonium and allophanate.

- Step 2: Allophanate can further decompose into urea or be hydrolyzed into additional ammonium and bicarbonate.

This pathway illustrates how this compound can potentially act as a slow-release nitrogen fertilizer under specific conditions.

Phytotoxicity

Studies have shown that this compound can be harmful to plant growth when present in high concentrations. For instance, a study demonstrated that this compound concentrations above 0.5% negatively impacted rice plant growth by inducing toxicity symptoms such as chlorosis and stunted growth .

Tolerance Mechanisms

Research has indicated that certain transgenic plants expressing this compound hydrolase exhibit improved tolerance to this compound toxicity. In transgenic rice plants engineered to overexpress this enzyme, there was a notable increase in biomass and nitrogen accumulation compared to wild-type plants . This suggests that genetic modification may provide a viable strategy for enhancing crop resilience to this compound.

Microbial Interactions

This compound also interacts with soil microorganisms, particularly those involved in nitrogen cycling. Certain bacteria possess the ability to metabolize this compound, utilizing it as a nitrogen source. The presence of these microorganisms in the rhizosphere can enhance nutrient availability for plants while also promoting soil health.

Case Studies

- Transgenic Rice Study : A study conducted on transgenic rice plants showed that overexpression of bacterial this compound hydrolase led to enhanced tolerance against this compound toxicity. The transgenic plants not only survived higher concentrations of this compound but also showed improved growth metrics compared to non-modified controls .

- Ruminant Studies : Research involving ruminants has highlighted the role of rumen microorganisms in metabolizing this compound, suggesting that it can serve as an effective protein supplement in livestock feed . The metabolism of this compound in these animals contributes to their overall nitrogen intake and utilization.

Analytical Methods for this compound Detection

Accurate measurement of this compound levels in fertilizers is essential for assessing its potential impact on plant health. High-Performance Liquid Chromatography (HPLC) has been validated as an effective method for determining this compound content in various fertilizer formulations. A study reported recovery rates between 98% and 107%, demonstrating the method's reliability .

| Method | Recovery Rate (%) | Precision (RSD %) |

|---|---|---|

| HPLC | 98.14 - 107.24 | 0.69 - 1.85 |

Q & A

Basic Research Questions

Q. How do I design a controlled experiment to quantify total protein concentration using the Biuret assay?

- Methodology:

- Use a split-plot experimental design to compare variables (e.g., collagen types, ultrasound application timing) .

- Prepare standard protein solutions (e.g., bovine serum albumin) for calibration.

- Optimize reaction conditions (pH 8–9, room temperature) to ensure peptide bond-copper complex formation .

- Validate results via triplicate measurements and statistical analysis (e.g., ANOVA for batch data) .

- Key Parameters: Absorbance at 540 nm, linearity of standard curve, interference correction (e.g., ammonium ions) .

Q. What are the critical limitations of the this compound reaction in modern proteomic studies?

- Methodological Considerations:

- Sensitivity: this compound detects ≥1 mg/mL protein, making it unsuitable for low-concentration samples (e.g., nano-proteomics) .

- Specificity: Interference from non-protein nitrogen sources (e.g., urea) requires pre-purification steps .

- Alternative: Combine with Bradford or Lowry assays for cross-validation .

Q. How can I standardize the this compound assay for heterogeneous biological samples?

- Protocol Optimization:

- Homogenize samples to minimize turbidity.

- Include blank controls with sample buffer to account for background absorbance.

- Use chelating agents (e.g., EDTA) to mitigate metal ion interference .

Advanced Research Questions

Q. How do I resolve contradictions in this compound-based protein quantification when comparing results across studies?

- Analytical Framework:

- PICOT Approach: Define Population (sample type), Intervention (assay conditions), Comparison (alternative methods), Outcome (accuracy metrics), and Time (reaction duration) .

- Example: "In mammalian tissue homogenates (P), does adjusting pH to 9.2 (I) versus 8.6 (C) improve coefficient of variation (O) within a 30-minute reaction (T)?"

- Conduct meta-analysis of literature data to identify variability sources (e.g., reagent lot differences, spectrophotometer calibration) .

Q. What experimental strategies can improve the reproducibility of the this compound reaction in high-throughput workflows?

- Methodology:

- Automate reagent dispensing using microplate handlers to reduce pipetting errors.

- Validate inter-assay precision using a reference material (e.g., NIST-certified protein standards).

- Implement quality control charts to monitor absorbance drift over time .

Q. How can I integrate the this compound assay with emerging techniques like ultrasonic-assisted enzymatic hydrolysis?

- Experimental Design:

- Use a split-plot randomized design to evaluate ultrasound timing (pre-treatment vs. simultaneous application) .

- Table: Comparison of hydrolysis efficiency under varying conditions.

| Collagen Type | Ultrasound Timing | Hydrolysis Degree (this compound) | Antioxidant Activity (DPPH) |

|---|---|---|---|

| Type I | Pre-treatment | 45% ± 2.1 | 78% ± 3.5 |

| Type II | Simultaneous | 52% ± 1.8 | 85% ± 2.9 |

| Data adapted from enzymatic hydrolysis studies |

Q. What statistical models are appropriate for analyzing this compound assay data in multi-factorial experiments?

- Analysis Framework:

- Apply mixed-effects models to account for batch-to-batch variability and nested factors (e.g., collagen source, ultrasound parameters) .

- Use Tukey’s HSD post-hoc test for pairwise comparisons of treatment groups.

Q. Methodological Guidelines

-

Ethical & Reporting Standards:

- Disclose reagent sources, spectrophotometer specifications, and sample preparation details to ensure reproducibility .

- For clinical samples, obtain ethical clearance and document participant selection criteria per PICOT guidelines .

-

Troubleshooting Common Issues:

- Low Sensitivity: Verify copper sulfate freshness; aged reagents form precipitates, reducing reactivity .

- High Background Noise: Centrifuge samples before analysis to remove particulate matter .

Properties

IUPAC Name |

carbamoylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5N3O2/c3-1(6)5-2(4)7/h(H5,3,4,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHJMTUPIZMNBFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2026783 | |

| Record name | Imidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pellets or Large Crystals; Pellets or Large Crystals, Liquid, White hygroscopic solid; [HSDB] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Imidodicarbonic diamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidodicarbonic diamide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5612 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

SOL IN 100 G WATER: 2.01 G @ 25 °C, 7 G @ 50 °C, 20 G @ 75 °C, 53.5 G @ 105.5 °C; FREELY SOL IN ALCOHOL; VERY SLIGHTLY SOL IN ETHER | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.467 @ -5 °C/4 °C | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

ELONGATED PLATES FROM ETHANOL, NEEDLES FROM WATER CRYSTALLIZING WITH 1 MOLECULE OF WATER PER MOLECULE OF COMPD, WHITE NEEDLES | |

CAS No. |

108-19-0 | |

| Record name | Biuret | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-19-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Biuret | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108190 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Biuret | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8020 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Imidodicarbonic diamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Imidodicarbonic diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2026783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biuret | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.236 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89LJ369D1H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

190 °C, DECOMP | |

| Record name | IMIDODICARBONIC DIAMIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5382 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.